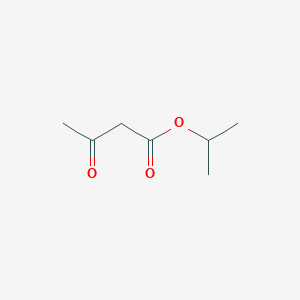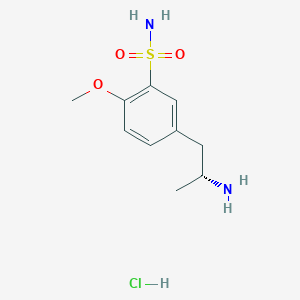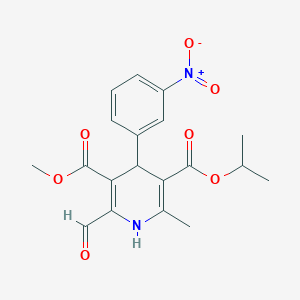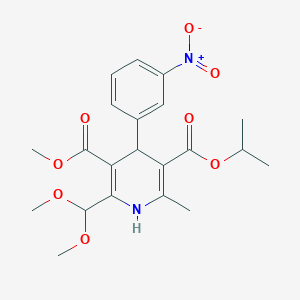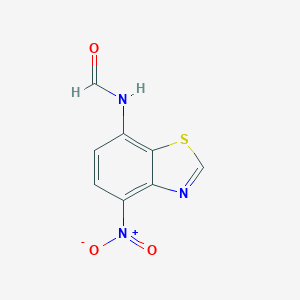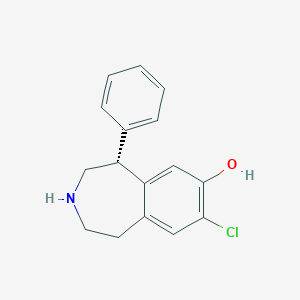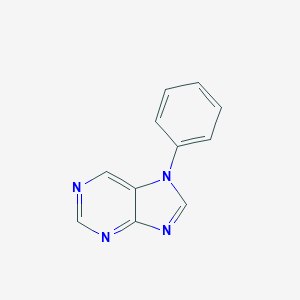
7-phenyl-7H-purine
Übersicht
Beschreibung
7-Phenyl-7H-purine is a chemical compound with the molecular formula C11H8N4. It has an average mass of 196.208 Da and a monoisotopic mass of 196.074890 Da .
Synthesis Analysis
The synthesis of 7-phenyl-7H-purine and similar compounds has been reported in the literature. For instance, one study discussed the reaction of 9-phenyl-9H-purine and 7-phenyl-7H-purine with Grignard reagents . Another research synthesized and evaluated a new series of 6, 7 disubstituted-7H-purine derivatives that inhibit cancer growth via dual inhibition of EGFR/HER2 .
Molecular Structure Analysis
The molecular structure of 7-phenyl-7H-purine consists of a purine ring substituted with a phenyl group at the 7-position . A related compound, 8-methyl-7-phenyl-7H-purine, has been reported to contain a total of 28 bonds, including 18 non-H bonds, 16 multiple bonds, 1 rotatable bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 imidazole, and 1 pyrimidine .
Chemical Reactions Analysis
The reaction of 7-phenyl-7H-purine with Grignard reagents has been reported in the literature . More research is needed to fully understand the range of chemical reactions that 7-phenyl-7H-purine can undergo.
Physical And Chemical Properties Analysis
7-Phenyl-7H-purine has a density of 1.3±0.1 g/cm3, a boiling point of 386.1±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C. Its enthalpy of vaporization is 63.5±3.0 kJ/mol, and it has a flash point of 187.3±25.7 °C. The compound has an index of refraction of 1.717, a molar refractivity of 58.7±0.5 cm3, and a molar volume of 149.1±7.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Purine and pyrimidine heterocyclic compounds, which include 7-phenyl-7H-purine, have received attention recently due to their potential in targeting various cancers . The incorporation of the purine and pyrimidine rings in the synthesized derivatives has resulted in the development of potent anticancer molecules .
Drug Design and Discovery
The structure of 7-phenyl-7H-purine allows for the design and discovery of new therapeutic strategies . The derivatives of purine and pyrimidine have shown significantly enhanced anticancer activities against targeted receptor proteins .
Synthesis of Novel Anticancer Molecules
Purine and pyrimidines combined with other heterocyclic compounds have resulted in many novel anticancer molecules that address the challenges of drug resistance .
Direct Regioselective C-H Cyanation
A direct regioselective C-H cyanation of purines, including 7-phenyl-7H-purine, has been developed . This process involves a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid (CF3SO2H) .
Synthesis of 8-Cyanated Purine Derivatives
The direct C-H cyanation occurred on the electron-rich imidazole motif of purines, affording 8-cyanated purine derivatives in moderate to excellent yields .
Functional Manipulations of the Cyano Group
Further functional manipulations of the cyano group allow the conversions of 8-cyanopurines to corresponding purine amides, imidates, imidothioates, imidamides, oxazolines, and isothiazoles .
Wirkmechanismus
Target of Action
7-Phenyl-7H-purine, also known as 7-phenylpurine, is a purine derivative . Purine derivatives are involved in various metabolic processes as cofactors associated with a wide variety of enzymes and receptors . .
Mode of Action
It is known that purine derivatives can act as endogenous ligands that bind to and activate plasmalemmal purinoceptors, which mediate extracellular communication referred to as "purinergic signalling" .
Biochemical Pathways
Purine metabolism affects a broad range of cellular processes, including energy production and DNA/RNA synthesis . The de novo purine biosynthetic pathway uses six enzymes to catalyze the transformation of phosphoribosylpyrophosphate (PRPP) into inosine 5′-monophosphate (IMP) via 10 highly conserved steps . .
Pharmacokinetics
These properties are strongly influenced by physicochemical parameters .
Result of Action
It is known that purinergic signalling is cross-linked with other transmitter networks to coordinate numerous aspects of cell behavior such as proliferation, differentiation, migration, apoptosis and other physiological processes critical for the proper function of organisms .
Action Environment
It is known that dietary and herbal interventions can help to restore and balance purine metabolism, thus addressing the importance of a healthy lifestyle in the prevention and relief of human disorders .
Zukünftige Richtungen
A recent study synthesized and evaluated a new series of 6, 7 disubstituted-7H-purine derivatives, including 7-phenyl-7H-purine, that inhibit cancer growth via dual inhibition of EGFR/HER2 . This suggests that 7-phenyl-7H-purine and similar compounds may have potential applications in cancer treatment.
Eigenschaften
IUPAC Name |
7-phenylpurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-2-4-9(5-3-1)15-8-14-11-10(15)6-12-7-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKCFGHHLWMSSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=NC=NC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356367 | |
| Record name | 7-phenyl-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18346-05-9 | |
| Record name | 7-phenyl-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 7-phenyl-7H-purine?
A1: 7-Phenyl-7H-purine is a purine derivative where a phenyl group is attached to the nitrogen at the 7th position of the purine ring. While the papers do not explicitly state the molecular formula and weight, these can be deduced from its structure:
Q2: How does 7-phenyl-7H-purine react with Grignard reagents?
A2: The research by Kobayashi et al. investigates the reaction of 7-phenyl-7H-purine with Grignard reagents. [, ] They found that the reaction occurs at the 8th position of the purine ring, leading to the addition of the Grignard reagent and the formation of a new C-C bond. This regioselectivity is attributed to the electronic influence of the phenyl group at the 7th position.
Q3: Can 7-phenyl-7H-purine undergo condensation reactions with aldehydes?
A3: Yes, research demonstrates that 8-methyl derivatives of both 7-phenyl-7H-purine and its isomer, 8-methyl-9-phenyl-9H-purine, can undergo condensation reactions with aldehydes. [, ] This reaction occurs at the methyl group in the 8th position, resulting in the formation of styryl derivatives.
Q4: Are there any potential applications of these reactions with 7-phenyl-7H-purine?
A4: The research primarily focuses on understanding the reactivity and chemical behavior of 7-phenyl-7H-purine. While there are no direct applications mentioned in the papers, these reactions could potentially be utilized in the synthesis of more complex purine derivatives. Further research is needed to explore the potential applications of these reactions in various fields.
- Kobayashi, S., et al. "PURINES. 1. REACTION OF 9-PHENYL-9H-PURINE AND 7-PHENYL-7H-PURINE WITH GRIGNARD REAGENTS." Chemical & Pharmaceutical Bulletin 27.5 (1979): 1274-1276.
- Kobayashi, S., et al. "PURINES. 4. CONDENSATION OF 8-METHYL-9-PHENYL-9H-PURINE OR 8-METHYL-7-PHENYL-7H-PURINE WITH ALDEHYDE." Chemical & pharmaceutical bulletin 27.5 (1979): 1277-1279.
- Japanese version of reference 2:
- Japanese version of reference 1:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B17600.png)


![1-Methoxycalix[6]arene](/img/structure/B17606.png)


